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Compound of Interest

Compound Name: Cyclohexyl 3-aminopropanoate

Cat. No.: B12088164

Get Quote

Application Note: Cyclohexyl 3-aminopropanoate as a Lipophilic Beta-Alanine Scaffold in

Pharmaceutical Synthesis

Executive Summary
Cyclohexyl 3-aminopropanoate (CAS: 766476-02-2 / HCl salt: 133273-81-1) is a specialized

pharmaceutical intermediate used to introduce a

-alanine motif capped with a lipophilic cyclohexyl ester. Unlike standard ethyl or methyl esters,
the cyclohexyl group provides significant steric bulk and lipophilicity (LogP modulation),
enhancing the membrane permeability of polar drug scaffolds. This guide details the
physicochemical properties, synthesis protocols, and application of this intermediate in the
development of isoxazole carboxamide epigenetic modulators and peptidomimetics.
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Property Specification

IUPAC Name Cyclohexyl 3-aminopropanoate

Common Name -Alanine cyclohexyl ester

CAS Number
766476-02-2 (Free Base); 133273-81-1 (HCl

Salt)

Molecular Formula

Molecular Weight 171.24 g/mol (Free Base)

Solubility
Soluble in DMSO, MeOH, DCM; Slightly soluble

in water (Free Base)

pKa ~10.2 (Amine conjugate acid)

Storage
Hygroscopic (HCl salt); Store at -20°C under

inert atmosphere

Structural Significance: The compound consists of a primary amine capable of amide coupling,

a flexible ethylene linker (

-amino acid backbone), and a cyclohexyl ester. The cyclohexyl moiety serves two critical
functions:

Lipophilicity Enhancement: Increases the cLogP of the final API, facilitating passive transport

across the blood-brain barrier (BBB) or cell membranes.

Steric Protection: The bulky cyclohexyl ring retards esterase hydrolysis compared to simple

alkyl esters, extending the half-life of prodrugs.

Synthesis Protocol: Preparation of Cyclohexyl 3-
aminopropanoate
Objective: Synthesize Cyclohexyl 3-aminopropanoate Hydrochloride from

-alanine and cyclohexanol via acid-catalyzed esterification.
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Reagents:
-Alanine (CAS: 107-95-9)

Cyclohexanol (Excess, acts as solvent/reactant)

Thionyl Chloride (

) or p-Toluenesulfonic acid (pTSA)

Diethyl ether (for precipitation)

Method A: Thionyl Chloride Mediated Esterification
(High Yield)

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a

drying tube (

).

Activation: Cool cyclohexanol (100 mL, ~10 equiv) to 0°C in an ice bath. Dropwise add

Thionyl Chloride (1.2 equiv relative to

-alanine) over 30 minutes. Caution: Exothermic reaction, releases HCl gas.

Addition: Add

-alanine (10 g, 112 mmol) in portions to the solution.

Reaction: Remove the ice bath and heat the mixture to 70°C for 4-6 hours. Monitor by TLC

(System: DCM/MeOH 9:1, Stain: Ninhydrin).

Workup:

Cool the reaction mixture to room temperature.

Add excess diethyl ether (300 mL) to precipitate the hydrochloride salt.

Filter the white precipitate under vacuum.
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Wash the filter cake with cold ether (3 x 50 mL) to remove residual cyclohexanol.

Purification: Recrystallize from Ethanol/Ether if necessary.

Yield: Expect 85-95% as a white crystalline solid.

Visual Workflow: Synthesis Logic
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Acyl Chloride
Intermediate

 Activation (0°C)
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Cyclohexyl 3-aminopropanoate HCl
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- HCl gas

Click to download full resolution via product page

Caption: Acid-mediated esterification pathway converting hydrophilic beta-alanine to the

lipophilic cyclohexyl ester salt.[1]

Application Protocol: Amide Coupling (API
Synthesis)
Context: This protocol describes using Cyclohexyl 3-aminopropanoate as a nucleophile to

couple with a carboxylic acid drug scaffold (e.g., an isoxazole derivative as seen in EZH2

inhibitors).

Reagents:
Carboxylic Acid Scaffold (Drug-COOH) (1.0 equiv)

Cyclohexyl 3-aminopropanoate HCl (1.1 equiv)

HATU (1.2 equiv) or EDC/HOBt

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

DMF (Anhydrous)
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Step-by-Step Procedure:
Dissolution: Dissolve the Carboxylic Acid Scaffold (1.0 mmol) in anhydrous DMF (5 mL)

under nitrogen atmosphere.

Activation: Add DIPEA (1.5 mmol) and HATU (1.2 mmol). Stir at room temperature for 15

minutes to form the activated ester.

Coupling: Add Cyclohexyl 3-aminopropanoate HCl (1.1 mmol) followed by the remaining

DIPEA (1.5 mmol).

Note: The second portion of DIPEA is crucial to neutralize the HCl salt and free the amine.

Monitoring: Stir at room temperature for 2-12 hours. Monitor conversion by LC-MS (Target

Mass = Drug-COOH Mass + 171 - 18).

Workup:

Dilute with Ethyl Acetate (50 mL).

Wash with 1N HCl (remove unreacted amine), Sat.

(remove unreacted acid), and Brine.

Dry over

and concentrate.

Result: The resulting amide retains the cyclohexyl ester, which can serve as the final

pharmacophore or a prodrug moiety.

Visual Workflow: Drug Coupling Mechanism
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Caption: Convergent synthesis strategy coupling the cyclohexyl beta-alanine linker to a

pharmaceutical scaffold.

Quality Control & Validation
To ensure the integrity of the intermediate before use in high-value API synthesis, verify the

following parameters:
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Test Acceptance Criteria Method

H-NMR (DMSO-d6)

Multiplet at

4.6-4.7 (Cyclohexyl CH-O);

Triplet at

2.6 (

-CH2); Broad singlet at

8.0 (

)

400 MHz NMR

HPLC Purity > 98.0% (Area)
C18 Column, ACN/Water +

0.1% TFA

Water Content < 0.5% w/w Karl Fischer Titration

Chloride Content
16.5% - 17.5% (Theoretical for

HCl salt)
Argentometric Titration

Self-Validating Check: In the H-NMR, the integration of the cyclohexyl protons (10H envelope +

1H methine) must match the ratio to the ethylene linker protons (2H + 2H). Loss of the

cyclohexyl group (hydrolysis) will result in the disappearance of the

4.7 peak and appearance of a broad COOH peak.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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